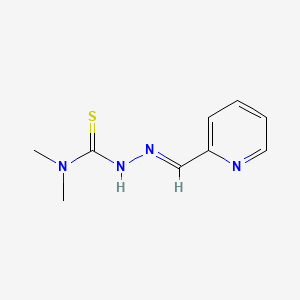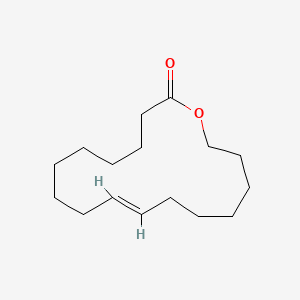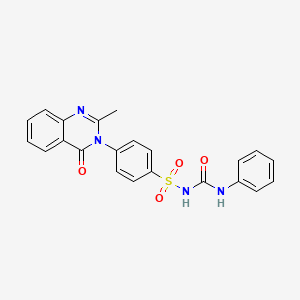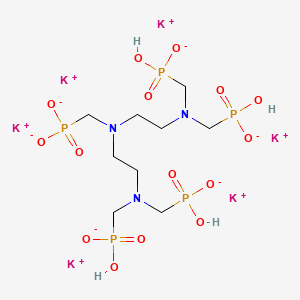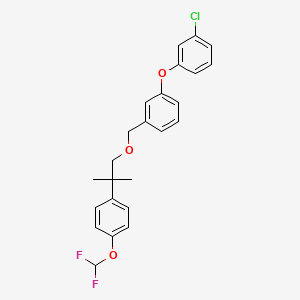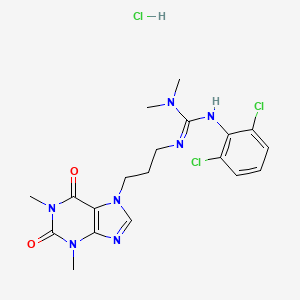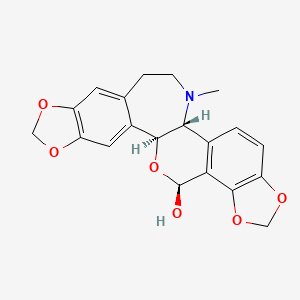
Rheagenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rheagenine is an isoquinoline alkaloid that has been isolated from various plant species, including those in the Corydalis genus . This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of Rheagenine involves several steps, typically starting from simpler isoquinoline derivatives. The synthetic routes often include:
Oxidation and Reduction Reactions: These are used to introduce or modify functional groups on the isoquinoline backbone.
Substitution Reactions: These reactions help in attaching various substituents to the core structure.
Cyclization Reactions: These are crucial for forming the characteristic ring structures of this compound.
Chemical Reactions Analysis
Rheagenine undergoes several types of chemical reactions:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction is used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Cyclization: This reaction forms the ring structures that are characteristic of isoquinoline alkaloids.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Rheagenine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying isoquinoline alkaloid synthesis and reactivity.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and neurodegenerative disorders.
Industry: This compound and its derivatives could be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Rheagenine involves its interaction with various molecular targets:
Enzyme Inhibition: this compound inhibits enzymes such as acetylcholinesterase, which is involved in neurotransmitter breakdown.
Receptor Binding: It may also interact with specific receptors in the body, modulating their activity.
Pathways: This compound affects several biochemical pathways, including those involved in inflammation and neurotransmission
Comparison with Similar Compounds
Rheagenine is unique among isoquinoline alkaloids due to its specific structure and biological activities. Similar compounds include:
Protopine: Another isoquinoline alkaloid with similar anti-inflammatory properties.
Stylopine: Known for its acetylcholinesterase inhibitory activity.
Coreximine: Exhibits antiplasmodial activity against malaria parasites.
Compared to these compounds, this compound stands out for its broad range of biological activities and potential therapeutic applications .
Properties
CAS No. |
5574-77-6 |
|---|---|
Molecular Formula |
C20H19NO6 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(1S,14R,24S)-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaen-24-ol |
InChI |
InChI=1S/C20H19NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)18-17(21)11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18,20,22H,4-5,8-9H2,1H3/t17-,18+,20+/m1/s1 |
InChI Key |
XUYAYNRYVXHNOQ-HBFSDRIKSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@H]4[C@H]1C5=C([C@H](O4)O)C6=C(C=C5)OCO6)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C4C1C5=C(C(O4)O)C6=C(C=C5)OCO6)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


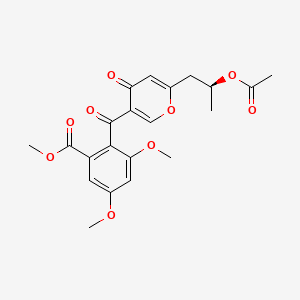
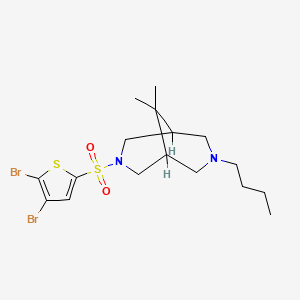



![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12741690.png)
